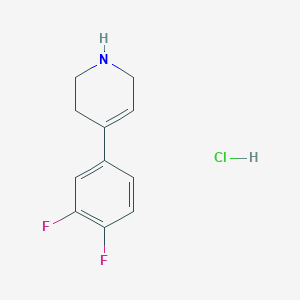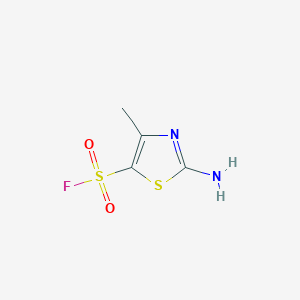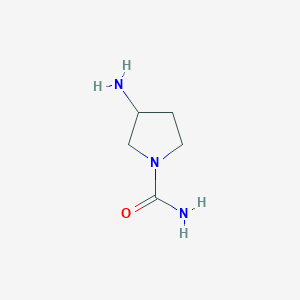
N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-éthyl-1-(1H-imidazol-2-yl)-2-phényléthanamine est un composé organique hétérocyclique qui présente un cycle imidazole, un groupe phényle et une chaîne latérale éthylamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-éthyl-1-(1H-imidazol-2-yl)-2-phényléthanamine implique généralement les étapes suivantes :
Formation du cycle imidazole : Le cycle imidazole peut être synthétisé par la synthèse d’imidazole de Debus-Radziszewski, qui implique la condensation du glyoxal, de l’ammoniac et d’un aldéhyde.
Attachement du groupe phényle : Le groupe phényle peut être introduit par une réaction d’alkylation de Friedel-Crafts, où le benzène réagit avec un halogénure d’alkyle approprié en présence d’un catalyseur acide de Lewis.
Introduction de la chaîne latérale éthylamine : La chaîne latérale éthylamine peut être attachée par une réaction d’amination réductrice, où un aldéhyde ou une cétone réagit avec l’éthylamine en présence d’un agent réducteur tel que le cyanoborohydrure de sodium.
Méthodes de production industrielle
La production industrielle de la N-éthyl-1-(1H-imidazol-2-yl)-2-phényléthanamine peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l’impact environnemental. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
La N-éthyl-1-(1H-imidazol-2-yl)-2-phényléthanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation des N-oxydes d’imidazole correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui peut convertir le cycle imidazole en dihydroimidazole.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où la chaîne latérale éthylamine ou le groupe phényle peuvent être remplacés par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénures d’alkyle ou chlorures d’acyle en présence d’une base telle que l’hydrure de sodium.
Principaux produits formés
Oxydation : N-oxydes d’imidazole.
Réduction : Dérivés de dihydroimidazole.
Substitution : Divers dérivés d’imidazole substitués.
Applications De Recherche Scientifique
La N-éthyl-1-(1H-imidazol-2-yl)-2-phényléthanamine a plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé peut être utilisé comme élément constitutif pour la synthèse d’agents pharmaceutiques, en particulier ceux ciblant les récepteurs ou les enzymes de l’imidazole.
Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules organiques plus complexes, y compris les composés hétérocycliques et les analogues de produits naturels.
Science des matériaux : La structure unique du composé le rend approprié au développement de nouveaux matériaux présentant des propriétés électroniques ou photophysiques spécifiques.
Mécanisme D'action
Le mécanisme d’action de la N-éthyl-1-(1H-imidazol-2-yl)-2-phényléthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle imidazole peut se coordonner avec les ions métalliques ou participer à des liaisons hydrogène, tandis que le groupe phényle peut s’engager dans des interactions π-π. Ces interactions peuvent moduler l’activité de la molécule cible, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(1H-imidazol-2-yl)-2-phényléthanamine : Manque le groupe éthyle, ce qui peut affecter son affinité de liaison et sa sélectivité.
N-méthyl-1-(1H-imidazol-2-yl)-2-phényléthanamine : Contient un groupe méthyle au lieu d’un groupe éthyle, ce qui peut modifier ses propriétés pharmacocinétiques.
1-(1H-imidazol-2-yl)-2-(4-méthylphényl)éthanamine : Présente un groupe phényle substitué par un méthyle, ce qui peut influencer ses propriétés électroniques et stériques.
Unicité
La N-éthyl-1-(1H-imidazol-2-yl)-2-phényléthanamine est unique en raison de la présence de la chaîne latérale éthylamine, qui peut améliorer sa solubilité, sa biodisponibilité et son interaction avec des cibles moléculaires spécifiques par rapport à ses analogues.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C13H17N3/c1-2-14-12(13-15-8-9-16-13)10-11-6-4-3-5-7-11/h3-9,12,14H,2,10H2,1H3,(H,15,16) |
Clé InChI |
MTJBWJSIHHVKHM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CC1=CC=CC=C1)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



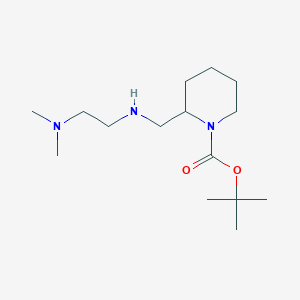
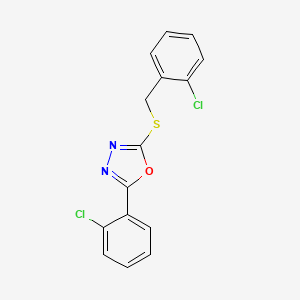
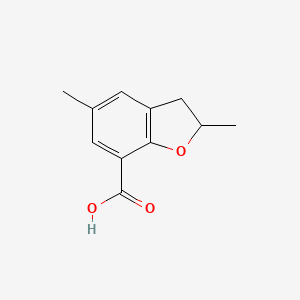
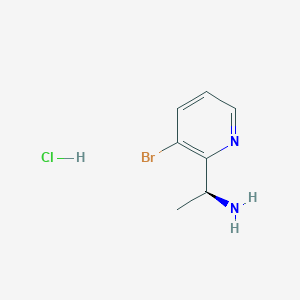
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
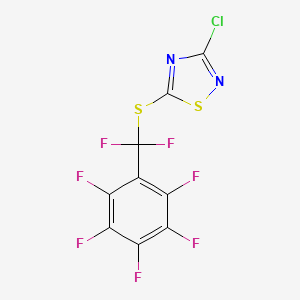
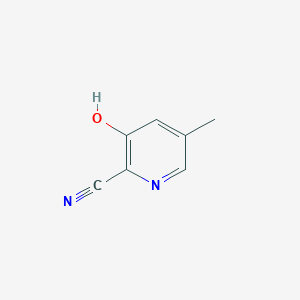
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)


